N-(3-chloro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a structurally complex acetamide derivative characterized by:
- A 3-chloro-4-methylphenyl group attached to the amide nitrogen.
- A pyridinone ring (2-oxopyridin-1(2H)-yl) substituted at position 3 with a sulfonyl group linked to a 4-methylpiperidine moiety.
While direct data on this compound is absent in the provided evidence, its structural features align with acetamide derivatives studied for diverse applications, including pharmaceuticals and materials science. The sulfonyl-piperidine substituent and chloro-methylphenyl group suggest unique physicochemical and conformational properties compared to analogs .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-14-7-10-24(11-8-14)29(27,28)18-4-3-9-23(20(18)26)13-19(25)22-16-6-5-15(2)17(21)12-16/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFAWQCJGUMOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares key structural motifs with the following analogs (see Table 1):
- Pyridine derivatives (): Contain chloro and substituted phenyl groups but lack the pyridinone and sulfonyl-piperidine moieties.
- N-Substituted arylacetamides (): Feature dichlorophenyl and pyrazolyl groups. Unlike the target, these compounds lack sulfonyl or piperidine substituents, resulting in lower molecular weights (~406 vs. ~468) .
- Oxadiazole-containing acetamides (): Replace the sulfonyl-piperidine group with a 1,2,4-oxadiazole ring. This substitution reduces steric bulk but may decrease solubility due to the oxadiazole’s lower polarity compared to sulfonyl .
- Thienopyrimidinone analogs (): Incorporate a sulfur-containing heterocycle (thieno[3,2-d]pyrimidinone) instead of pyridinone.
Physicochemical Properties
- Molecular Weight : The target’s estimated molecular weight (~467.9) exceeds most analogs due to the sulfonyl-piperidine group (Table 1).
- Melting Points : reports melting points of 268–287°C for pyridine derivatives, likely due to strong intermolecular forces. The target’s melting point is unreported but may be influenced by conformational flexibility from the piperidine ring .
Conformational and Crystallographic Analysis
- Dihedral Angles : highlights dihedral angles (54.8–77.5°) between aromatic rings and amide groups, influencing crystal packing. The target’s sulfonyl-piperidine group may introduce steric hindrance, altering planarity and hydrogen-bonding patterns .
- Hydrogen Bonding: The pyridinone’s ketone and sulfonyl groups in the target could form robust hydrogen bonds, contrasting with ’s oxadiazole, which lacks hydrogen-bond donors .
Table 1: Comparative Analysis of Structural and Physical Properties
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